molecular formula C14H19BrN2O3 B13563946 Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate

Katalognummer: B13563946
Molekulargewicht: 343.22 g/mol
InChI-Schlüssel: KQTKCQFDPMWYMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxypyrrolidine ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Pyrrolidine Formation: The formation of the pyrrolidine ring through cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group to the pyrrolidine ring.

    Carboxylation: Addition of the carboxylate group to the pyrrolidine ring.

    Tert-butyl Protection: Protection of the carboxylate group with a tert-butyl group to enhance stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromopyridine moiety to a pyridine ring.

    Substitution: Substitution of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a pyridine derivative.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the hydroxypyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 3-(5-bromo-3-methoxypyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl 3-(5-bromo-2-chloropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl 3-(5-bromo-4-iodopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the bromopyridine moiety allows for versatile chemical modifications.

Eigenschaften

Molekularformel

C14H19BrN2O3

Molekulargewicht

343.22 g/mol

IUPAC-Name

tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O3/c1-13(2,3)20-12(18)17-7-6-14(19,9-17)11-5-4-10(15)8-16-11/h4-5,8,19H,6-7,9H2,1-3H3

InChI-Schlüssel

KQTKCQFDPMWYMJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=NC=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.